![molecular formula C9H18N2 B12530606 1,4-Diazabicyclo[3.3.3]undecane CAS No. 676140-10-6](/img/structure/B12530606.png)
1,4-Diazabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diazabicyclo[3.3.3]undécane est un composé organique bicyclique de formule moléculaire C₉H₁₈N₂. Il s'agit d'un composé hétérocyclique comportant deux atomes d'azote dans sa structure bicyclique. Ce composé est connu pour ses propriétés chimiques uniques et est utilisé dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
1,4-Diazabicyclo[3.3.3]undécane peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la coupure réductrice des dications d'hydrazinium. Cette méthode implique la réduction des dications d'hydrazinium pour former le composé bicyclique souhaité . Les conditions réactionnelles comprennent généralement l'utilisation d'agents réducteurs et de solvants spécifiques pour faciliter la formation de la structure bicyclique.
Analyse Des Réactions Chimiques
1,4-Diazabicyclo[3.3.3]undécane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Il peut être réduit pour former divers dérivés réduits.
Substitution : Les atomes d'azote dans la structure bicyclique peuvent participer à des réactions de substitution avec divers réactifs. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles.
Applications De Recherche Scientifique
1,4-Diazabicyclo[3.3.3]undécane a plusieurs applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme catalyseur dans diverses réactions de synthèse organique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de certains produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action du 1,4-Diazabicyclo[3.3.3]undécane implique son interaction avec des cibles moléculaires spécifiques. Les atomes d'azote dans la structure bicyclique peuvent former des interactions avec divers substrats, facilitant les réactions chimiques. Les voies exactes et les cibles moléculaires dépendent de l'application et des conditions réactionnelles spécifiques .
Mécanisme D'action
The mechanism of action of 1,4-Diazabicyclo[3.3.3]undecane involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form interactions with various substrates, facilitating chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,4-Diazabicyclo[3.3.3]undécane peut être comparé à d'autres composés bicycliques similaires, tels que :
1,5-Diazabicyclo[3.3.3]undécane : Un autre composé bicyclique avec des caractéristiques structurelles similaires.
1,6-Diazabicyclo[4.3.3]dodécane : Un composé apparenté avec une taille et une structure de cycle différentes.
1,4-Diazabicyclo[2.2.2]octane : Un composé bicyclique plus petit avec des cycles azotés similaires .
Ces composés partagent certaines propriétés chimiques, mais diffèrent dans leurs applications spécifiques et leur réactivité, mettant en évidence le caractère unique de 1,4-Diazabicyclo[3.3.3]undécane.
Propriétés
Numéro CAS |
676140-10-6 |
|---|---|
Formule moléculaire |
C9H18N2 |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1,4-diazabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18N2/c1-3-9-4-2-7-11(6-1)8-5-10-9/h9-10H,1-8H2 |
Clé InChI |
ZYONWCYGYKCGTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCN(C1)CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
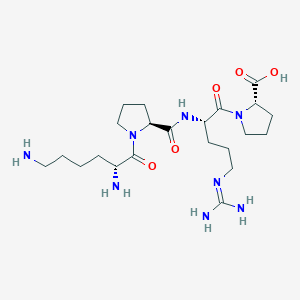
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
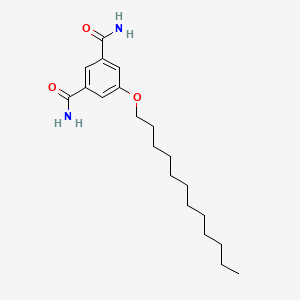
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)
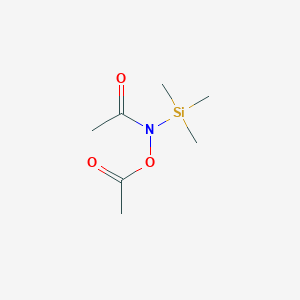

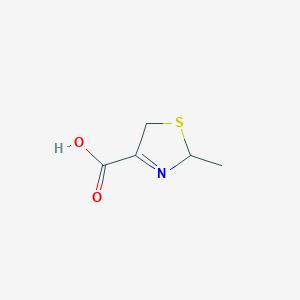
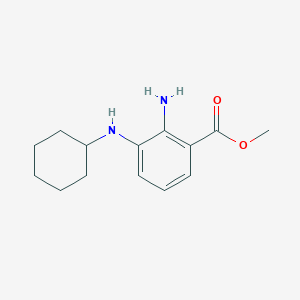

dimethylsilane](/img/structure/B12530591.png)
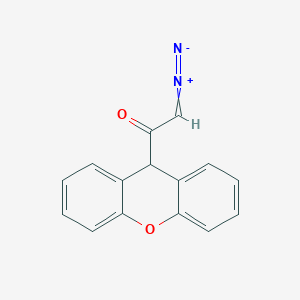
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
